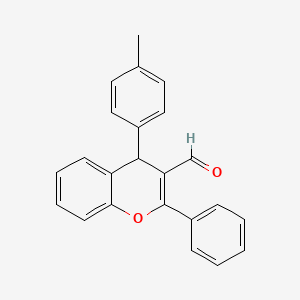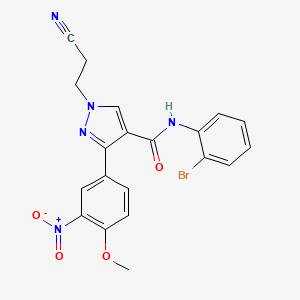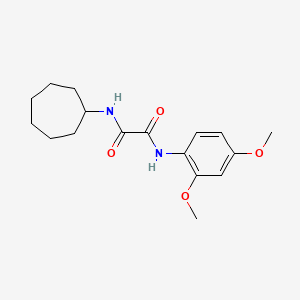
4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde, also known as MPPC, is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用机制
The mechanism of action of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde is not fully understood. However, it has been proposed that 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde exerts its anticancer and anti-inflammatory effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde is its potential as a lead compound for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde in various disease models.
未来方向
There are several future directions for the study of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde. One direction is to further investigate the mechanism of action of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde, particularly its effects on various signaling pathways and enzymes. Another direction is to explore the potential of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde as a drug candidate for the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to optimize the synthesis method of 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde and to develop more efficient methods for its purification and characterization.
合成方法
4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde can be synthesized using various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the condensation of 4-methylbenzaldehyde and benzaldehyde in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, to form 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde. The Knoevenagel reaction involves the reaction between 4-methylbenzaldehyde and malonic acid in the presence of a base catalyst, such as piperidine or pyridine, to form 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde.
科学研究应用
4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, anti-inflammatory, and antioxidant properties. 4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
属性
IUPAC Name |
4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O2/c1-16-11-13-17(14-12-16)22-19-9-5-6-10-21(19)25-23(20(22)15-24)18-7-3-2-4-8-18/h2-15,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMQJLCBQVDPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-2-phenyl-4H-chromene-3-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(2-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4926895.png)
![2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4926897.png)
![4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4926913.png)

![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)

![N-[5-(1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4926944.png)

![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4926952.png)

![5-({7-[(4-chlorophenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-2,4(1H,3H)-pyrimidinedione](/img/structure/B4926967.png)
![N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4926988.png)
